Cas no 1805274-81-0 (4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine)

4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H4Cl2F5N/c9-1-3-5(10)4(7(11)12)2-16-6(3)8(13,14)15/h2,7H,1H2
- InChI Key: XRVKWMWCLQQYNA-UHFFFAOYSA-N
- SMILES: ClC1C(C(F)F)=CN=C(C(F)(F)F)C=1CCl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 235
- XLogP3: 3.4
- Topological Polar Surface Area: 12.9
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029048562-1g |
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine |
1805274-81-0 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine Related Literature
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Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320
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2. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
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J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
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5. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
Additional information on 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine
Comprehensive Overview of 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805274-81-0)
In the realm of agrochemical and pharmaceutical intermediates, 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805274-81-0) has emerged as a compound of significant interest. This pyridine derivative is characterized by its unique halogenated structure, which includes chloro, chloromethyl, difluoromethyl, and trifluoromethyl substituents. These functional groups contribute to its reactivity and versatility, making it a valuable building block in synthetic chemistry.
The compound's molecular formula, C8H4Cl2F5N, reflects its complex halogenation pattern. Researchers are particularly intrigued by its potential applications in the development of crop protection agents and pharmaceutical intermediates. The presence of multiple halogen atoms enhances its lipophilicity, which can improve bioavailability in target organisms. This property aligns with current industry trends favoring highly efficacious agrochemicals with optimized environmental profiles.
Recent studies have explored the compound's utility in heterocyclic chemistry, where it serves as a precursor for more complex molecular architectures. Its pyridine core offers excellent stability while the reactive chloromethyl group provides a handle for further functionalization. Synthetic chemists value this dual functionality, as it enables efficient construction of diverse compound libraries for high-throughput screening programs.
From an analytical perspective, 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine presents interesting challenges and opportunities. Advanced techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing its structure and purity. The compound's fluorine-rich nature makes 19F NMR particularly useful for reaction monitoring, a feature that resonates with the growing demand for fluorinated compounds in medicinal chemistry.
Environmental considerations play an increasingly important role in compound development, and this molecule's halogenated structure has prompted investigations into its degradation pathways. Modern green chemistry approaches are being applied to optimize its synthesis, reducing waste and improving atom economy. These efforts address the pharmaceutical industry's push toward sustainable manufacturing practices.
The compound's thermal stability and solubility profile make it suitable for various formulation technologies. Its performance in different solvent systems has been studied extensively, with particular attention to its behavior in polar aprotic solvents commonly used in organic synthesis. This knowledge base supports its application in process chemistry and scale-up operations.
Patent literature reveals growing interest in 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine as a key intermediate. Several applications describe its use in preparing biologically active molecules, particularly those targeting enzyme inhibition. The compound's ability to serve as a versatile scaffold for medicinal chemistry makes it relevant to current drug discovery paradigms.
Quality control protocols for this compound emphasize rigorous impurity profiling, given its potential use in sensitive applications. Modern analytical methodologies including HPLC-MS and GC-MS are employed to ensure batch-to-batch consistency. These practices align with regulatory expectations for high-purity intermediates in the fine chemicals industry.
The synthesis of CAS 1805274-81-0 typically involves multi-step sequences starting from commercially available pyridine derivatives. Recent innovations have focused on improving yield optimization and selectivity control, particularly in the introduction of the difluoromethyl group. These advancements contribute to more cost-effective production routes for this valuable intermediate.
From a commercial perspective, demand for halogenated pyridines like this compound continues to grow. Market analysts note increasing interest from both agrochemical and pharmaceutical sectors, driven by the need for novel chemical entities with improved properties. The compound's unique combination of substituents makes it particularly attractive for structure-activity relationship studies.
Storage and handling recommendations for 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine emphasize protection from moisture and light, with inert atmosphere storage often recommended for long-term preservation. These precautions maintain the compound's chemical integrity and ensure consistent performance in downstream applications.
Future research directions may explore the compound's potential in catalyzed transformations and click chemistry applications. Its reactive sites offer opportunities for creating diverse molecular architectures through selective functionalization. Such developments would further enhance its utility in drug discovery and material science applications.
In conclusion, 4-Chloro-3-(chloromethyl)-5-(difluoromethyl)-2-(trifluoromethyl)pyridine (CAS No. 1805274-81-0) represents an important addition to the toolkit of synthetic chemists. Its unique structural features and versatile reactivity profile position it as a valuable intermediate for numerous applications in life sciences and specialty chemicals. As research continues to uncover new applications, this compound is likely to maintain its relevance in chemical innovation.
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